4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
Overview
Description
4’-Formyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound belonging to the class of biphenyl derivatives It consists of a biphenyl core with a formyl group at the 4’ position and an ethyl ester group at the 4 position
Mechanism of Action
Target of Action
It’s known that esters, in general, can interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Esters are known to undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This process can result in the formation of an alcohol and a carboxylic acid .
Biochemical Pathways
The compound may be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Esters are generally known to be well-absorbed and distributed in the body, and they are typically metabolized by esterases, a class of enzymes that catalyze the hydrolysis of esters .
Result of Action
The hydrolysis of esters can result in the release of alcohol and carboxylic acid molecules, which can further participate in various biochemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester typically involves the following steps:
Formylation of Biphenyl: The initial step involves the formylation of biphenyl to introduce the formyl group at the 4’ position. This can be achieved using a Vilsmeier-Haack reaction, where biphenyl is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The formylated biphenyl is then subjected to esterification to introduce the ethyl ester group at the 4 position. This can be done using ethanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods: Industrial production of 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4’-Carboxy-biphenyl-4-carboxylic acid ethyl ester.
Reduction: 4’-Hydroxymethyl-biphenyl-4-carboxylic acid ethyl ester.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Formyl-biphenyl-4-carboxylic acid ethyl ester has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with specific electronic and optical properties, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays to investigate enzyme activity and substrate specificity.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
4’-Formyl-biphenyl-4-carboxylic acid ethyl ester can be compared with other biphenyl derivatives, such as:
4’-Formyl-biphenyl-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
4’-Amino-biphenyl-4-carboxylic acid: Contains an amino group instead of a formyl group.
4’-Hydroxymethyl-biphenyl-4-carboxylic acid ethyl ester: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness: The presence of both the formyl group and the ethyl ester group in 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester provides unique reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-formylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDSRNHFXHUEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450562 | |
Record name | Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70917-02-1 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70917-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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